(2E)-N-methyl-4-({2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}formamido)but-2-enamide
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Overview
Description
“(2E)-N-methyl-4-({2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}formamido)but-2-enamide” is a compound that belongs to the class of thiazolo[3,2-a]pyrimidines . Thiazolo[3,2-a]pyrimidines are known for their broad spectrum of biological activity, including anti-inflammatory, antiparkinsonian, and antiherpes activity .
Synthesis Analysis
Thiazolo[3,2-a]pyrimidines can be synthesized by the reaction of tetrahydropyrimidine-2-thiones with halocarboxylic acid esters or with 3-bromopentane-2,4-dione . The reaction of pyrimidine-2-thiones with chloroacetate does not require the use of triethylamine and the thiazolopyrimidines are formed simply by heating the reagents without solvent .
Molecular Structure Analysis
The thiazolopyrimidines were isolated as hydrochlorides with high melting points . They are characterized by a high frequency IR absorption band in the range of 1774-1754 cm -1, which is assigned to the carbonyl group stretching vibration of the thiazolone ring .
Chemical Reactions Analysis
The selectivity of the cyclization at the tetrahydropyrimidine ring N-3 atom is confirmed by the appearance of 13 C NMR signals for the carbon atoms C-5 (53.9-55.7 ppm) and C-7 (145.0-148.6 ppm) and a 1 H NMR signal at 5.61-6.20 ppm for the proton on the C-5 atom within a narrow range for all of the synthesized thiazolopyrimidines .
Physical and Chemical Properties Analysis
The thiazolopyrimidines are characterized by a high frequency IR absorption band in the range of 1774-1754 cm -1, which is assigned to the carbonyl group stretching vibration of the thiazolone ring . The methylene groups in this bicyclic structure are diastereotopic, and their 1 H NMR signals appear as doublets with a rather large spin-spin coupling, or in the form of multiplets .
Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Polycyclic Heterocycles : The synthesis of new thiazolopyrimidines and related heterocyclic systems, including condensed pyrimidine and triazine rings, has been explored. These compounds have shown antifungal activity, indicating their potential in developing new antimicrobial agents (M S al-Thebeiti, 2000).
Functionalized Imidazo and Thiazoles : Functionalized imidazo[2,1‐b]thiazoles and thiazolo[3,2‐a]pyrimidines have been synthesized, showcasing the versatility of these compounds in creating a variety of primary and secondary amide derivatives. This highlights their potential in synthesizing diverse biologically active molecules (L. Peterlin-Mašič et al., 2000).
Antimicrobial and Antitumor Activities : Studies have synthesized novel heterocycles, such as pyrazoles, isoxazoles, and pyrimidines, incorporating benzothiazole moiety. These compounds have been evaluated for their antimicrobial properties, indicating their potential use in developing new antimicrobial and antitumor agents (S. Bondock et al., 2009).
Anti-Inflammatory and Analgesic Agents : Novel compounds derived from visnaginone and khellinone have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Some compounds exhibited significant COX-2 inhibitory activity, suggesting their potential as new anti-inflammatory agents (A. Abu‐Hashem et al., 2020).
Heterocyclic Synthesis
Enaminones as Building Blocks : Enaminones have been utilized to synthesize substituted pyrazoles with antitumor and antimicrobial activities. This research demonstrates the utility of enaminones in constructing complex heterocyclic systems with potential biological activities (S. Riyadh, 2011).
Thionation-Cyclization of Enamides : An efficient route to synthesize 2,4,5-trisubstituted thiazoles via chemoselective thionation-cyclization of functionalized enamides has been reported. This method highlights the synthetic versatility of thiazole compounds (S. V. Kumar et al., 2013).
Mechanism of Action
Future Directions
Thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . Their moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . Therefore, future research could focus on exploring these modifications to enhance their biological activity.
Properties
IUPAC Name |
2-methyl-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-8-7-17-12(20)9(6-16-13(17)21-8)11(19)15-5-3-4-10(18)14-2/h3-4,6-7H,5H2,1-2H3,(H,14,18)(H,15,19)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQNTOIGJULUQY-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NCC=CC(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC/C=C/C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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